molecular formula C13H9N3O3 B1468370 5-(4-Aminophenoxy)-2-nitrobenzonitrile CAS No. 135210-07-0

5-(4-Aminophenoxy)-2-nitrobenzonitrile

Cat. No.: B1468370
CAS No.: 135210-07-0
M. Wt: 255.23 g/mol
InChI Key: POFSOOUTVWZXFT-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C12H11N3O3 and a molecular weight of 245.24 g/mol . It is also known by the synonym 3,4'-Diamino-4-nitrodiphenyl Ether . This compound features a molecular structure comprising two aromatic rings linked by an ether bridge, one bearing an amino group and the other both a nitro and a nitrile group. The presence of these functional groups makes it a potential intermediate for synthesizing more complex molecules. While specific biological or mechanistic data for this exact compound is not available in the public sources consulted, its structure suggests significant research value. Compounds with similar frameworks, particularly those containing phenoxy bridges and nitro/nitrile substituents, are of high interest in the development of advanced materials . For instance, structurally related nitro-phenoxy substituted benzonitriles are investigated for applications in electrical engineering and as precursors for high-performance polymers and pigments . The reactive amino and nitro groups on separate rings make this compound a versatile building block for further chemical functionalization in organic synthesis. Researchers in materials science and medicinal chemistry may find it useful for constructing heterocyclic systems or polyimide-type polymers. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c14-8-9-7-12(5-6-13(9)16(17)18)19-11-3-1-10(15)2-4-11/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFSOOUTVWZXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 4-Chloro-2-nitrobenzonitrile is commonly used as the electrophilic aromatic substrate. It can be synthesized via copper(I) cyanide-mediated cyanation of 2,5-dichloronitrobenzene in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (140–170 °C). The reaction proceeds with moderate to good yields (43–70%) depending on reaction time, temperature, and additives such as potassium cyanide or sodium cyanide (Table 1).
Example 2,5-Dichloronitrobenzene (mol) CuCN (mol) Inorganic Cyanide (mol) Solvent (mol) Time (hr) Temp (°C) Yield (%)
3 1 1.1 -- 3.25 3 Reflux 60.1
7 1 1.0 0.1 (KCN) 5.0 6 Reflux 70.0

Table 1: Synthesis of 4-chloro-2-nitrobenzonitrile via cyanation of 2,5-dichloronitrobenzene

Nucleophilic Aromatic Substitution

  • The substitution of the chlorine atom in 4-chloro-2-nitrobenzonitrile by the 4-aminophenoxy group is typically conducted under basic conditions. Potassium carbonate is a common base, and polar aprotic solvents such as DMF are preferred to facilitate the SNAr reaction.

  • The reaction proceeds via the displacement of the chlorine substituent by the nucleophilic oxygen of 4-aminophenol, yielding this compound.

  • Elevated temperatures (e.g., 80–120 °C) are often used to drive the reaction to completion.

  • Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the product as a yellow solid with high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate Facilitates deprotonation of phenol
Solvent Dimethylformamide (DMF) Polar aprotic, high boiling point
Temperature 80–120 °C Elevated to improve reaction rate
Reaction Time 4–12 hours Depends on scale and substrate purity
Purification Recrystallization, flash chromatography Ensures high purity of final product

Table 2: Typical reaction conditions for nucleophilic aromatic substitution in the synthesis of this compound

Industrial and Large-Scale Considerations

  • For industrial scale synthesis, continuous flow reactors may be employed to enhance control over reaction parameters and improve yield consistency.

  • The use of stoichiometric amounts of reagents and solvents is optimized to minimize waste and cost.

  • Purification steps are scaled accordingly, often relying on crystallization rather than chromatography to reduce solvent use and cost.

  • Safety considerations are critical when handling cyanide reagents and nitro compounds, requiring appropriate containment and neutralization protocols.

Summary of Research Findings

  • The nucleophilic aromatic substitution of 4-chloro-2-nitrobenzonitrile with 4-aminophenol under basic conditions in DMF is the most straightforward and efficient preparation method for this compound.

  • The precursor 4-chloro-2-nitrobenzonitrile can be efficiently synthesized via copper(I) cyanide-mediated cyanation of 2,5-dichloronitrobenzene, with yields up to 70% under optimized conditions.

  • Reaction parameters such as temperature, base concentration, and solvent choice significantly influence the yield and purity of the final product.

  • Purification by recrystallization or chromatography yields the compound as a yellow solid suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-nitrobenzonitrile in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(4-Aminophenoxy)-2-nitrobenzonitrile with five structurally related nitrobenzonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₃H₈N₃O₃ 269.23 4-aminophenoxy, nitro Pharmaceutical intermediate
5-(Cyano(4-fluorophenyl)methyl)-2-nitrobenzonitrile C₁₅H₈FN₃O₂ 297.25 4-fluorophenylcyanomethyl, nitro Orange oil, 62% synthesis yield
4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile C₁₅H₁₉N₃O₅ 329.33 Methoxy, morpholinylpropoxy, nitro Intermediate for quinazoline drugs
5-(Dimethylamino)-2-nitrobenzonitrile C₉H₉N₃O₂ 191.19 Dimethylamino, nitro Not specified; potential electronic applications
2-Amino-4-nitrobenzonitrile C₇H₄N₃O₂ 163.13 Amino (position 2), nitro (position 4) High melting point (~270°C)
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile C₁₃H₁₅N₃O₆ 329.28 Methoxyethoxy (positions 4,5), nitro Likely enhanced solubility in polar solvents

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(4-aminophenoxy)-2-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, intermediate nitrobenzonitrile derivatives (e.g., 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile) are synthesized via nitro-group retention and subsequent functionalization . Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (room temperature to 80°C), and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Answer :

  • NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants for nitro and aminophenoxy groups). The nitrile group (C≡N) appears as a sharp singlet at ~110 ppm in 13C^{13}\text{C} NMR .
  • IR : Identify stretches for -NO2_2 (~1520 cm1^{-1}), -C≡N (~2240 cm1^{-1}), and aromatic C-O-C (~1250 cm1^{-1}) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms molecular formula; fragmentation patterns reveal stability of the nitro-phenoxy linkage .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

  • Answer :

  • Comparative Functional Group Analysis : Replace the 4-aminophenoxy group with electron-withdrawing (e.g., -CF3_3) or electron-donating (e.g., -OCH3_3) groups to assess changes in receptor binding or solubility .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC50_{50} measurements. For example, nitrobenzonitriles are intermediates in EGFR inhibitors like gefitinib, where substituent polarity impacts cellular uptake .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between modified structures and active sites .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for nitrobenzonitrile derivatives?

  • Answer :

  • Metabolic Stability Tests : Assess hepatic metabolism using microsomal assays to identify unstable metabolites that reduce in vivo activity.
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. For example, nitro groups may undergo reduction in vivo, altering efficacy .
  • Formulation Adjustments : Use liposomal encapsulation or prodrug strategies to enhance delivery, as seen with similar nitrile-containing drugs .

Q. How can researchers address discrepancies in reported biological activities of structurally analogous compounds?

  • Answer :

  • Standardized Assay Conditions : Control variables like pH, temperature, and cell lines. For instance, fluorobenzonitrile analogs show variable IC50_{50} values depending on assay pH .
  • Data Replication : Validate results across multiple labs using shared reference compounds (e.g., 4-amino-2-fluorobenzonitrile as a control) .
  • Meta-Analysis : Pool data from PubChem and NIST to identify trends, such as increased activity with para-substituted electron-donating groups .

Methodological Guidance

Q. What analytical approaches are recommended for detecting trace impurities in this compound?

  • Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Compare retention times against known intermediates (e.g., unreacted 4-aminophenol) .
  • Elemental Analysis : Verify purity by quantifying %C, %H, %N, and resolving deviations >0.3% .

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions; yields >80% are achievable with optimized ligand systems (e.g., XPhos) .
  • Solvent Recycling : Use green solvents (e.g., ethanol-water mixtures) to reduce costs and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.